3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
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Overview
Description
3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPB or N-(4-pyrrolidinylphenyl)-3-nitrobenzamide and is a derivative of benzamide.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide have been extensively studied. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-tumor properties in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments include its potential applications in various fields of scientific research. However, the limitations of this compound include its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. These include:
1. Further studies on the potential applications of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
2. Investigation of the mechanisms of action of this compound and its effects on various enzymes and receptors in the body.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Exploration of the potential applications of this compound in the field of cancer research.
Conclusion:
In conclusion, 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has shown promising results in various fields of scientific research. This compound has the potential to be used in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications.
Synthesis Methods
The synthesis of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with 1-pyrrolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with 4-aminophenylboronic acid to obtain the final compound.
Scientific Research Applications
3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWJVFPYUGBZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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